3-Bromo-4-methoxyphenylacetonitrile 3-Bromo-4-methoxyphenylacetonitrile 3-Bromo-4-methoxyphenylacetonitrile is a natural product found in Pseudoceratina purpurea with data available.
Brand Name: Vulcanchem
CAS No.: 772-59-8
VCID: VC1974390
InChI: InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
SMILES: COC1=C(C=C(C=C1)CC#N)Br
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol

3-Bromo-4-methoxyphenylacetonitrile

CAS No.: 772-59-8

Cat. No.: VC1974390

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-methoxyphenylacetonitrile - 772-59-8

Specification

CAS No. 772-59-8
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
IUPAC Name 2-(3-bromo-4-methoxyphenyl)acetonitrile
Standard InChI InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
Standard InChI Key OBJKHHRZMIIEOK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC#N)Br
Canonical SMILES COC1=C(C=C(C=C1)CC#N)Br

Introduction

Chemical Structure and Properties

Basic Information

3-Bromo-4-methoxyphenylacetonitrile is characterized by the molecular formula C₉H₈BrNO and has a molecular weight of 226.07 g/mol . It is registered under CAS number 772-59-8 . This compound is also known by several synonyms including 3-bromo-4-methoxybenzyl cyanide and 2-(3-bromo-4-methoxyphenyl)acetonitrile .

PropertyValue
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
CAS Registry Number772-59-8
Synonyms3-Bromo-4-methoxybenzyl cyanide; 2-(3-Bromo-4-methoxyphenyl)acetonitrile; Benzeneacetonitrile, 3-bromo-4-methoxy-
EINECS674-065-4
Product CategoriesAromatic Nitriles

Physical Properties

The compound exists as a solid at room temperature, appearing as a white to pale yellow or cream-colored substance . It has specific physical characteristics that are important for its handling, storage, and applications in chemical synthesis.

Physical PropertyValue
Physical StateSolid (white to pale yellow or cream)
Melting Point50-53°C
Boiling Point175-178°C (at 6 mm Hg pressure)
Density1.450±0.06 g/cm³ (Predicted)
SolubilitySoluble in methanol; insoluble in water
Flash Point175-178°C/6mm

Structural Characteristics

The molecular structure of 3-Bromo-4-methoxyphenylacetonitrile features a phenyl ring with a bromine atom at position 3 and a methoxy group at position 4. The acetonitrile group (-CH₂CN) is attached to the phenyl ring, creating a versatile chemical scaffold for further functionalization .

Structural InformationValue
SMILES NotationCOC1=C(C=C(C=C1)CC#N)Br
InChIInChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3
InChIKeyOBJKHHRZMIIEOK-UHFFFAOYSA-N

The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups on the aromatic ring creates a unique electronic environment that influences the reactivity of this compound in various chemical transformations.

Synthesis Methods

Reaction Conditions

  • For bromination reactions:

    • Solvent: Chloroform or carbon tetrachloride

    • Temperature: Reflux conditions or room temperature

    • Catalyst: Benzoyl peroxide or AIBN

    • Brominating agent: N-bromosuccinimide (NBS)

  • For cyanation reactions:

    • Solvent: DMF or DMSO

    • Temperature: 80-120°C

    • Cyanide source: Sodium cyanide or potassium cyanide

    • Reaction time: 12-24 hours

In some synthetic approaches, a base such as sodium hydride may be employed when 3-Bromo-4-methoxyphenylacetonitrile serves as a starting material for further transformations .

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 3-Bromo-4-methoxyphenylacetonitrile is largely determined by its three main functional groups: the bromine substituent, the methoxy group, and the nitrile functionality. Each of these groups offers distinct reaction pathways:

  • Bromine Substituent: The bromine atom is susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings .

  • Methoxy Group: The methoxy substituent is an electron-donating group that can be cleaved under demethylation conditions (e.g., using BBr₃) to reveal a phenolic hydroxyl group . This transformation can be useful for accessing phenol derivatives.

  • Nitrile Group: The acetonitrile moiety (-CH₂CN) can undergo various transformations including reduction to primary amines, hydrolysis to carboxylic acids, and nucleophilic additions to the nitrile carbon.

Reported Transformations

In research contexts, 3-Bromo-4-methoxyphenylacetonitrile has been employed as a building block for more complex molecules. One example includes its use in the synthesis of cyclobutane derivatives through reaction with sodium hydride . The compound has also been identified as a precursor for compounds with potential biological activities .

Applications

Research Applications

3-Bromo-4-methoxyphenylacetonitrile serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activities . Its structural features make it valuable for:

  • Building Block in Medicinal Chemistry: The compound can serve as a versatile scaffold for constructing biologically active molecules, particularly those targeting enzyme inhibition .

  • Synthetic Intermediate: It is used in the preparation of various derivatives through functional group transformations and cross-coupling reactions .

  • Fragment-Based Drug Discovery: Structurally related compounds have been identified in fragment-based approaches to drug development, suggesting potential applications in pharmaceutical research .

Hazard InformationClassification/Value
Hazard CodesXi (Irritant), Xn (Harmful)
Risk Statements22-20/21/22
Safety Statements22-36/37
Hazard Class6.1
Packing GroupIII
HS Code2926907090

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